molecular formula C8H6BrCl B2387720 2-Bromo-4-chloro-1-ethenylbenzene CAS No. 1507312-72-2

2-Bromo-4-chloro-1-ethenylbenzene

Cat. No.: B2387720
CAS No.: 1507312-72-2
M. Wt: 217.49
InChI Key: RQYHFZZVFALSDZ-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-1-ethenylbenzene is an organic compound with the molecular formula C8H6BrCl. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and ethenyl groups. This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-1-ethenylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-chloro-1-ethenylbenzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product. The use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-1-ethenylbenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of derivatives with different functional groups replacing bromine or chlorine.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of ethyl derivatives.

Scientific Research Applications

2-Bromo-4-chloro-1-ethenylbenzene has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

    Medicine: Potential use in the development of pharmaceuticals due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-1-ethenylbenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The compound can form intermediates that react further to yield substituted benzene rings. The specific pathways and molecular targets depend on the nature of the substituents and the reaction conditions .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-chloro-1-iodobenzene
  • 2-Bromo-4-chloro-1-methylbenzene
  • 2-Bromo-4-chloro-1-nitrobenzene

Uniqueness

2-Bromo-4-chloro-1-ethenylbenzene is unique due to the presence of the ethenyl group, which imparts distinct reactivity compared to other similar compounds. This makes it valuable in specific synthetic applications where the ethenyl group plays a crucial role .

Properties

IUPAC Name

2-bromo-4-chloro-1-ethenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrCl/c1-2-6-3-4-7(10)5-8(6)9/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQYHFZZVFALSDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=C(C=C1)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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